Mutagenicity from 9-Position Substitution
In a comparative metabolism and mutagenicity study of phenanthrene congeners, 9-methylphenanthrene demonstrated positive mutagenicity in the Ames test, while 2- and 3-methylphenanthrene tested negative [1]. This differential biological activity is attributed to the 9-position substitution creating an additional 'bay region-like' structural motif, a feature relevant to the bioactivation of 9-chloromethylphenanthrene and its derivatives [1].
2‑/3‑methylphenanthrene: negative
| Evidence Dimension | Mutagenicity (Ames Test) |
|---|---|
| Target Compound Data | 9-Methylphenanthrene: Positive mutagenicity in Salmonella typhimurium TA98 and TA100 [1] |
| Comparator Or Baseline | 2-Methylphenanthrene and 3-Methylphenanthrene: Negative for mutagenicity [1] |
| Quantified Difference | Qualitative difference: 9-position substitution leads to positive mutagenicity, whereas substitution at the 2- or 3-position does not [1] |
| Conditions | Salmonella typhimurium strains TA98 and TA100 in the Ames test [1] |
Why This Matters
This class-level evidence underscores that the 9-position substitution in 9-CMP confers a distinct biological profile, making it an unsuitable substitute for other positional isomers in toxicological or pharmacological studies.
- [1] Wang, D., Schramm, V., Pool, J., Pardali, E., Brandenburg, A., Rietjens, I. M. C. M., & Boogaard, P. J. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 96(4), 1109–1131. View Source
